5-Nitrohexahydropyrimidine-2,4,6-trione hydrate chemical structure and properties
5-Nitrohexahydropyrimidine-2,4,6-trione hydrate chemical structure and properties
Technical Guide & Whitepaper [1][2][3][4]
Executive Summary
5-Nitrohexahydropyrimidine-2,4,6-trione (commonly 5-Nitrobarbituric acid or Dilituric acid ) is a functionalized pyrimidine derivative that occupies a unique niche in supramolecular chemistry and crystal engineering.[1][2][3][4] Unlike its parent compound, barbituric acid, the introduction of a nitro group at the C5 position drastically alters its electronic landscape, transforming it into a strong organic acid (pKa < 2.[2][3]0) capable of forming robust, predictable hydrogen-bonded networks.[1][2][3][4]
This guide details the physicochemical properties, synthesis, and applications of the trihydrate form, focusing on its utility as a "crystallographic tool" for resolving chiral amines and stabilizing pharmaceutical co-crystals.[2][3]
Part 1: Molecular Architecture & Physicochemical Profile[1][2][3][4]
The molecule exists primarily as a trihydrate in its stable crystalline form.[4] Its utility stems from the interplay between the electron-withdrawing nitro group and the pyrimidine ring, which creates a highly acidic proton at the C5 position.[2]
1.1 Structural Dynamics & Tautomerism
The "dilituric" scaffold is not static.[1][3][4] It undergoes keto-enol tautomerism, significantly influenced by the nitro group.[1][2][3][4]
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Tri-keto Form: Predominant in the hydrated crystal lattice.[1][2][3][4]
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Enol Form: Stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the nitro oxygen (reminiscent of salicylic acid).[4]
-
The Diliturate Anion: Upon deprotonation, the negative charge is delocalized across the carbonyl oxygens and the nitro group, providing exceptional stability.[2][3] This is the active species in salt formation.[4]
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 5-Nitro-1,3-diazinane-2,4,6-trione |
| Common Name | Dilituric Acid; 5-Nitrobarbituric acid |
| CAS Number | 480-68-2 (Anhydrous); 6209-44-5 (Trihydrate) |
| Molecular Weight | 173.08 g/mol (Anhydrous); ~227.13 g/mol (Trihydrate) |
| Acidity (pKa) | ~1.7 – 2.0 (Strongly acidic compared to barbituric acid pKa ~4.[1][2][3][4][5][6][7]0) |
| Solubility | Soluble in hot water, alcohol; Sparingly soluble in cold water.[1][2][3][4] |
| Appearance | Prisms/leaflets (from water); often off-white to yellowish.[1][2][3][4] |
1.2 Visualizing the Tautomeric Equilibrium
The following diagram illustrates the structural shifts that define the molecule's reactivity.
Caption: Fig 1. Tautomeric equilibrium and ionization pathways of 5-nitrobarbituric acid.
Part 2: Synthesis & Purification Protocol
The synthesis involves the electrophilic nitration of barbituric acid. While conceptually simple, the reaction is exothermic and requires strict thermal control to prevent decomposition or "runaway" nitration.[3]
2.1 Reagents
-
Precursor: Barbituric Acid (98%+ purity).[4]
-
Nitrating Agent: Fuming Nitric Acid (d = 1.52 g/mL).[4] Critical: Use fuming HNO3 to ensure complete conversion; concentrated HNO3 (65%) often results in lower yields.[4]
-
Solvent/Quench: Deionized Water (Ice cold).
2.2 Step-by-Step Methodology
-
Preparation: Setup a 500mL round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to precipitate thickness). Place in an ice-salt bath to maintain temperature < 5°C.
-
Acid Charge: Charge the flask with Fuming Nitric Acid (approx. 1.4 mL per gram of precursor).[4]
-
Addition (Critical Step): Add Barbituric Acid in small portions over 2 hours.
-
Reaction: Stir for 1 hour post-addition at ambient temperature.
-
Quench: Dilute the reaction mixture with ice-cold water (approx. 4x volume of acid).[4]
-
Crystallization: Cool to 10°C. The trihydrate precipitates as prisms/leaflets.[1][3][4]
-
Purification: Filter and wash with minimal cold water to remove residual acid.[1][3][4] Recrystallize from boiling water if necessary.
2.3 Synthesis Workflow Diagram
Caption: Fig 2. Nitration workflow for the synthesis of dilituric acid trihydrate.
Part 3: Crystal Engineering & Supramolecular Utility
This is the primary modern application of dilituric acid.[4] Because it is a rigid, planar molecule with strong hydrogen bond donors (NH) and acceptors (NO2, C=O), it is an ideal "co-former" for crystal engineering.[2][3]
3.1 The "Diliturate" Advantage
Dilituric acid is used to isolate and characterize organic bases (amines) that are otherwise oils or difficult to crystallize.[4]
-
Mechanism: Proton transfer from the highly acidic C5 position to the amine creates a salt (Diliturate).[4]
-
Lattice Packing: The diliturate anions form predictable 2D or 3D hydrogen-bonded layers.[1][2][3][4] The amine cations sit within these layers.[4]
-
Chiral Resolution: Dilituric acid has been historically used to resolve racemic mixtures of amino acids and alkaloids via diastereomeric salt formation.[1][3][4]
3.2 Protocol: Co-Crystal/Salt Screening
-
Stoichiometry: Prepare a 1:1 molar ratio of Dilituric Acid Trihydrate and the Target Amine.
-
Solvent System: Dissolve both in hot water or 50% Ethanol/Water.[1][3][4]
-
Crystallization: Allow slow evaporation at room temperature.
-
Analysis: Check for melting point shift (salt usually has a distinct, sharp MP compared to the free base).[2][3][4]
3.3 Decision Logic for Crystallization
Caption: Fig 3. Logic flow for using dilituric acid in supramolecular assembly.
Part 4: Reactivity & Derivatization
Beyond crystallography, the molecule serves as a reactive intermediate.[2][3]
4.1 Reduction to Uramil
The nitro group can be reduced to an amino group to form 5-aminobarbituric acid (Uramil) .[1][2][3][4]
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Reagents: Tin (Sn) and HCl, or catalytic hydrogenation (H2/Pd-C).[2][3][4]
-
Significance: Uramil is a precursor for the synthesis of purine derivatives and uric acid analogs.[4]
4.2 Lanthanide Complexation
Dilituric acid acts as a multidentate ligand for Lanthanide (Ln3+) ions.[1][4]
-
Coordination: It coordinates through the nitro oxygen and adjacent carbonyl oxygens.[4]
-
Application: These complexes are investigated for luminescent properties (Europium/Terbium diliturates) and as energetic combustion catalysts.[4]
Part 5: Safety & Handling
-
Energetic Potential: While the hydrate is stable, anhydrous 5-nitrobarbituric acid possesses a nitro group on a compact ring, classifying it as a potential energetic material.[1][2][3][4] It should not be heated rapidly or ground dry in large quantities.[1][3][4]
-
Acidity: It is a skin and eye irritant.[1][3][4] Standard PPE (gloves, goggles) is mandatory.[3][4]
-
Storage: Store as the trihydrate in glass containers. Avoid metal spatulas if the material is wet/acidic to prevent contamination.[4]
References
-
Organic Syntheses Procedure: Holtzclaw, H. F. "5-Nitrobarbituric Acid."[1][2][3][4] Organic Syntheses, Coll.[1][3][4] Vol. 4, p.723.[1][3][4] Available at: [Link][2]
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PubChem Compound Summary: "5-Nitrobarbituric acid."[1][2][3][4][8] National Center for Biotechnology Information.[1][3][4] Available at: [Link][2]
-
Crystal Structure Analysis: Craven, B. M., et al.[1][3][4] "The Crystal Structure of 5-Nitrobarbituric Acid Trihydrate." Nature, 1964.[1][3][4] (Referenced via CCDC/general crystallography databases).[4]
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Acidity Data: "Dissociation Constants of Organic Acids." IUPAC / NIST.[1][3][4] (General reference for barbiturate pKa trends).
Sources
- 1. 5-Hydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | C4H4N2O4 | CID 179547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Barbituric acid - Wikipedia [en.wikipedia.org]
- 4. 5-Nitrobarbituric acid | C4H3N3O5 | CID 10195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-NITROBARBITURIC ACID | 480-68-2 [chemicalbook.com]
- 6. Barbituric acid - Wikipedia [en.wikipedia.org]
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